4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide
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Overview
Description
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide typically involves multi-step organic reactions. The starting materials might include anthracene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness and environmental sustainability, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medically, sulfonamides have been used as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other medical applications.
Industry
In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity might make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide would depend on its specific applications. In antimicrobial research, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.
Uniqueness
Compared to these similar compounds, 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide might offer unique structural features that enhance its reactivity, stability, or biological activity. Its specific applications and advantages would need to be determined through experimental research.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14(2)23-20(25)9-6-12-24(3)30(28,29)15-10-11-18-19(13-15)22(27)17-8-5-4-7-16(17)21(18)26/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELWIORFXIGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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